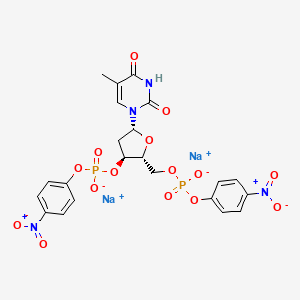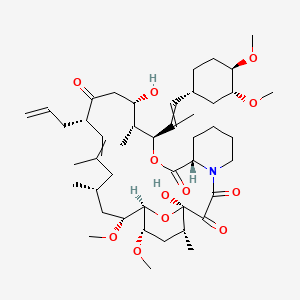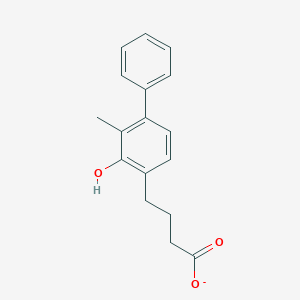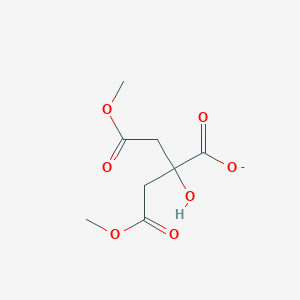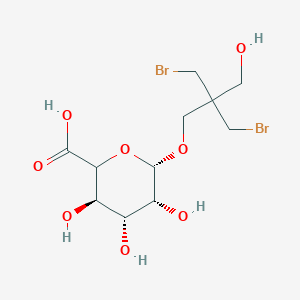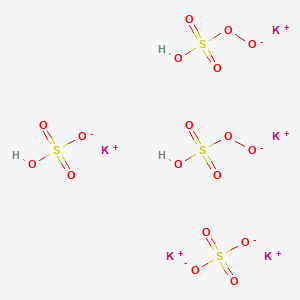
Kaliumperoxomonosulfat-Sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Peroxymonosulfate Sulfate, also known as Potassium Peroxymonosulfate Sulfate, is a useful research compound. Its molecular formula is H2KO13S3-4 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium Peroxymonosulfate Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium Peroxymonosulfate Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fortgeschrittene Oxidationsverfahren (AOPs)
Kaliumperoxomonosulfat-Sulfat wird in Persulfat-basierten fortgeschrittenen Oxidationsverfahren (PS-AOPs) eingesetzt {svg_1}. Diese Verfahren sind effizient und selektiv für die Entfernung von Spurenorganischen Schadstoffen aus komplexen Wassermatrixen {svg_2}. Sie wurden ausgiebig für den Abbau von Pestiziden, Medikamenten, Halogenverbindungen, Farbstoffen und anderen Schadstoffen untersucht {svg_3}.
Persulfat-Aktivierung
Verschiedene Strategien für die Persulfat-Aktivierung wurden berichtet, darunter die Aktivierung von Kohlenstoffmaterialien, Photokatalyse, Aktivierung durch Übergangsmetalle, elektrochemische Aktivierung, Ultraschall-Aktivierung, thermische Aktivierung und Alkali-Aktivierung {svg_4}. Die potenziellen Aktivierungsmechanismen und beeinflussenden Faktoren, wie z. B. die Persulfat-Dosierung während der Aktivierung, werden ebenfalls diskutiert {svg_5}.
Abwasserbehandlung
Die Anwendung von PS-AOPs in der Abwasserbehandlung ist ein weiterer bedeutender Bereich {svg_6}. Die Übersicht stellt den aktuellen Anwendungsstatus von PS-AOPs bei der Entfernung organischer Schadstoffe dar {svg_7}.
Grundwasserbehandlung
In-situ-Grundwasserbehandlung ist eine weitere Anwendung von PS-AOPs {svg_8}. Dieser Prozess trägt zur Entfernung organischer Schadstoffe bei {svg_9}.
Abbau spezifischer Verbindungen
this compound wird beim Abbau spezifischer Verbindungen eingesetzt. Beispielsweise wurde es beim Abbau von 1,2,3-Trichlorbenzol in verschiedenen Wassermatrixen eingesetzt {svg_10}.
UV-Aktivierung
UV-aktivierte Persulfat- und Peroxomonosulfat-Verfahren wurden für den Abbau verschiedener Verbindungen eingesetzt {svg_11}. Die Wirksamkeit dieser Verfahren hängt stark vom pH-Wert, der anfänglichen Oxidationsmittelkonzentration, der UV-Fluenz und den Matrixeigenschaften ab {svg_12}.
Wirkmechanismus
Target of Action
Potassium Peroxymonosulfate Sulfate, also known as Oxone, is a broad-spectrum oxidizing agent . It primarily targets organic compounds, including aldehydes, internal alkenes, sulfides, tertiary amines, and phosphines . It is also used to oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .
Mode of Action
The compound acts on its targets through oxidation . The standard electrode potential for potassium peroxymonosulfate is +1.81 V with a half reaction generating the hydrogen sulfate (pH = 0):
HSO5−+2H++2e−→HSO4−+H2OHSO^-_5 + 2H^+ + 2e^- → HSO^-_4 + H_2OHSO5−+2H++2e−→HSO4−+H2O
. This oxidation process results in the transformation of the target compounds. For instance, aldehydes are oxidized to carboxylic acids, internal alkenes may be cleaved to two carboxylic acids, while terminal alkenes may be epoxidized. Sulfides give sulfones, tertiary amines give amine oxides, and phosphines give phosphine oxides .Biochemical Pathways
The biochemical pathways affected by Potassium Peroxymonosulfate Sulfate are primarily oxidation reactions. The compound introduces oxygen into various organic compounds, altering their structure and function . For example, in organic synthesis, it can oxidize aldehydes to carboxylic acids or esters . It can also cleave internal alkenes to form two carboxylic acids .
Pharmacokinetics
It’s important to note that the compound is soluble in water and decomposes in solution .
Result of Action
The result of Potassium Peroxymonosulfate Sulfate’s action is the oxidation of target compounds, leading to their transformation . This can result in the degradation of pollutants, the bleaching of substances, or the alteration of organic compounds in chemical reactions . For example, it can oxidize organic contaminants in swimming pools , and it’s used in the degradation of antibiotics such as sulfamethoxazole .
Action Environment
The action of Potassium Peroxymonosulfate Sulfate can be influenced by various environmental factors. For instance, the presence of transition metals can catalyze the decay of the compound in solution . Additionally, the compound’s stability reaches a minimum at pH 9, where the mono anion (HSO5-) has the same concentration as the dianion (SO52-) . Furthermore, the compound’s oxidizing power can be affected by temperature, as decomposition to SO2 and SO3 takes place under the influence of heat (starting at 300°C) .
Biochemische Analyse
Biochemical Properties
Potassium Peroxymonosulfate Sulfate acts on bacterial and viral protein capsids by oxidation, thereby releasing and inactivating the nucleic acids of viruses . It can oxidize aldehydes to carboxylic acids, and in the presence of alcoholic solvents, the esters may be obtained . It can also cleave internal alkenes to two carboxylic acids, while terminal alkenes may be epoxidized .
Cellular Effects
The bactericidal and virucidal efficacies of Potassium Peroxymonosulfate Sulfate are dependent on the concentration, contact time, and organic material conditions . It can oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .
Molecular Mechanism
Potassium Peroxymonosulfate Sulfate exerts its effects at the molecular level through its strong oxidation potential . It can oxidize a wide range of organic compounds and function as the epoxy oxidizer of the twin bonds of organic chemicals .
Temporal Effects in Laboratory Settings
Potassium Peroxymonosulfate Sulfate is a stable compound that loses less than 1% of its oxidizing power per month . It is also known to increase the efficiency of chlorine purification products .
Metabolic Pathways
It is known to be involved in the oxidation of various organic compounds .
Eigenschaften
CAS-Nummer |
37222-66-5 |
|---|---|
Molekularformel |
H2KO13S3-4 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate |
InChI |
InChI=1S/K.H2O5S.2H2O4S/c;1-5-6(2,3)4;2*1-5(2,3)4/h;1H,(H,2,3,4);2*(H2,1,2,3,4)/p-4 |
InChI-Schlüssel |
QNGMGUKVALHVLE-UHFFFAOYSA-J |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K] |
Synonyme |
Potassium Peroxymonosulfate Sulfate (K5(HSO5)2(HSO4)(SO4)); Potassium Peroxymonosulfate Sulfate (K5[HSO3(O2)]2(HSO4)(SO4)); Basolan 2448; Caro Salt; Caroat; Caroate; Caro’s Salt; Caro’s Triple Salt; Curox; L-Gel; Oxone; PS 16; PS 16 (salt); Potassium |
Herkunft des Produkts |
United States |
Q1: What is the role of Potassium Peroxymonosulfate Sulfate in environmental remediation, specifically regarding waste coal cinder?
A1: Recent research has explored the use of waste coal cinder, a byproduct of coal combustion, as a catalyst in conjunction with Potassium Peroxymonosulfate Sulfate for the degradation of pollutants like sulfadiazine []. Potassium Peroxymonosulfate Sulfate acts as a powerful oxidizing agent, generating reactive oxygen species like sulfate radicals (SO4-•) and hydroxyl radicals (•OH) when activated. These radicals effectively break down organic pollutants in wastewater. The waste coal cinder, rich in metal oxides, enhances the catalytic activity of Potassium Peroxymonosulfate Sulfate, further promoting pollutant degradation. This approach demonstrates the potential of using waste materials for environmental remediation in a cost-effective and sustainable manner.
A2: Double tribromo 1,3-bipyridine onium salt dimethylmethane, synthesized using Potassium Peroxymonosulfate Sulfate [], acts as an efficient brominating reagent due to the presence of three bromine atoms attached to the bipyridine ring. This structure makes the bromine atoms more electrophilic, increasing their reactivity towards electron-rich substrates in bromination reactions. Moreover, the ionic nature of the compound, with a positively charged onium center, enhances its solubility in polar solvents, facilitating its use in various organic synthesis reactions. This research highlights the versatility of Potassium Peroxymonosulfate Sulfate in synthesizing valuable reagents for chemical transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


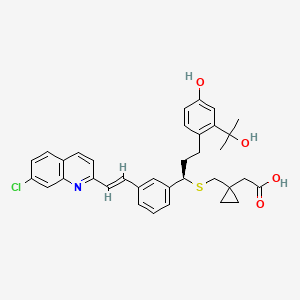
![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)


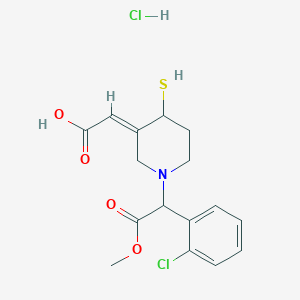
![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)
